molecular formula C11H17N3O4 B1448576 Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate CAS No. 1803565-95-8

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Cat. No. B1448576
CAS RN: 1803565-95-8
M. Wt: 255.27 g/mol
InChI Key: NZCZEDNOGCFLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1803565-95-8 . It has a molecular weight of 255.27 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, often involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles . In some cases, tert-butylamidoxime is activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O4/c1-11(2,3)17-10(15)14-4-5-16-6-8(14)9-12-7-13-18-9/h7-8H,4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.27 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemical and Biological Properties of Oxadiazoles

Oxadiazoles, including the structure similar to tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, exhibit a wide range of pharmacological properties. The 1,3,4-oxadiazole moiety, in particular, has found extensive applications across various fields due to its versatile chemical reactivity and significant biological activities. These compounds are recognized for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. The oxadiazole core is a prominent structural subunit in the development of new drug aspirants, offering a strategic scaffold for the synthesis of compounds with enhanced biological activities and reduced toxicity (Rana, Salahuddin, & Sahu, 2020).

Synthetic and Environmental Applications

Beyond their biomedical significance, oxadiazoles, and their derivatives, have been utilized in various industrial applications, including polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their application extends to the environmental science domain, where synthetic phenolic antioxidants (SPAs) derived from oxadiazole compounds, such as tert-butyl based derivatives, are employed to improve product shelf life and inhibit oxidative reactions in commercial products. SPAs have been detected in various environmental matrices, indicating their widespread use and persistence. Toxicity studies on these compounds suggest potential hepatic toxicity and endocrine-disrupting effects, prompting research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Metal-Ion Sensing and Material Science

In the realm of material science and analytical chemistry, 1,3,4-oxadiazole derivatives are recognized for their role in developing chemosensors for metal ions. These molecules exhibit high photoluminescent quantum yield, thermal and chemical stability, and possess potential coordination sites, making them suitable for selective metal-ion sensing. The ability to tune the electronic properties of oxadiazole scaffolds enables the design of sensors with specific selectivity and sensitivity, offering valuable tools for environmental monitoring and industrial applications (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)17-10(15)14-4-5-16-6-8(14)9-12-7-13-18-9/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCZEDNOGCFLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 2
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 3
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 4
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 6
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.